Methylglyoxal (MGO) is a highly reactive dicarbonyl compound that emerges as a byproduct of glycolysis. Its accumulation has been associated with various age-related diseases, including type 2 diabetes, vascular complications, cardiovascular disease, cancer, and central nervous system disorders. The body typically detoxifies MGO through the glyoxalase system, but when this system is overwhelmed, MGO can exert toxic effects by modifying proteins and DNA, leading to the formation of advanced glycation endproducts (AGEs)1.
MGO's mechanism of action is multifaceted. It can directly impair endothelial function by reducing the efficacy of nitric oxide (NO)-dependent vasorelaxation, increasing oxidative stress, and promoting inflammation. This is evidenced by increased levels of oxidative stress markers, AGEs, and pro-inflammatory biomarkers in animal models2. Additionally, MGO activates nociceptors through the Transient Receptor Potential Channel A1 (TRPA1), modifying intracellular cysteine and lysine residues, which may contribute to painful neuropathies in metabolic disorders3. In yeast, MGO serves as a signal initiator for stress response pathways, indicating its role in cellular signaling and stress responses47. Furthermore, MGO's cytotoxicity in cancer cells has been linked to apoptosis induction through various molecular pathways, including the modulation of NF-kB signaling5.
MGO's role in the pathogenesis of diabetes and its complications is well-documented. It contributes to endothelial dysfunction, a precursor to atherosclerosis and macrovascular complications in diabetes2. Strategies to lower MGO burden, such as glyoxalase inducers and MGO scavengers, are being explored as potential treatments1.
MGO's activation of TRPA1 and its association with neuropathic pain highlight its relevance in neurotoxicity and metabolic neuropathies. Targeting MGO and its interaction with TRPA1 could be a promising approach for treating these conditions3.
In Saccharomyces cerevisiae, MGO activates stress response pathways, which could have implications for understanding stress responses in more complex eukaryotes4710.
MGO induces apoptosis in prostate cancer cells through different pathways, suggesting its potential as a chemo-preventive or therapeutic agent5. Additionally, it has been shown to stimulate the immune system against tumor cells, enhancing the non-specific immunity of the host9.
The production of MGO in the environment and its potential role in diseases are areas of ongoing research. Its tight link with carbohydrate metabolism and its pathological role in diabetic complications are well-recognized, and further progress is expected in understanding its broader biological implications6.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5